molecular formula C10H10BrF3O B1346423 5-Bromo-2-isopropoxybenzotrifluoride CAS No. 914635-61-3

5-Bromo-2-isopropoxybenzotrifluoride

Cat. No. B1346423
M. Wt: 283.08 g/mol
InChI Key: UXWQSCRGWLFFLF-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .


Synthesis Analysis

While specific synthesis routes for 5-Bromo-2-isopropoxybenzotrifluoride were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxybenzotrifluoride is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “5-Bromo-2-isopropoxybenzotrifluoride” is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and all the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .
  • Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Especially, 17 (IC 50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-isopropoxybenzotrifluoride was not found, it’s important to handle all chemicals with care. Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQSCRGWLFFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropoxybenzotrifluoride

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-propanol (1.997 mL) in dry tetrahydrofuran (THF) (50 mL) under nitrogen was added potassium tert-butoxide (3.49 g). The reaction mixture was heated to 50° C. for 10 min, then 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (D40) (6.3 g) was added. The resulting mixture was stirred at 50° C. overnight. After cooling the reaction, the solvent was removed in vacuo, the residue was diluted with ethyl acetate (100 mL), washed with water, the organic phase was dried over sodium sulphate, concentrated and the residue was purified by column chromatography to give 4-bromo-1-[(1-methylethyl)oxy]-2-(trifluoromethyl)benzene (D41) (5.21 g) as a clear oil. δH (CDCl3, 600 MHz): 1.36 (6H, d), 4.60 (1H, m), 6.88 (1H, d), 7.55 (1H, dd), 7.66 (1H, d).
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